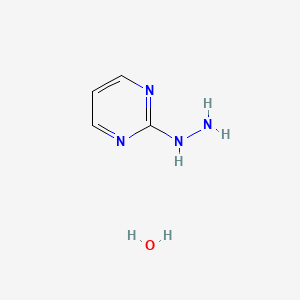

2-Hydrazinylpyrimidine hydrate

Übersicht

Beschreibung

2-Hydrazinylpyrimidine hydrate, also known as 2-HPH, is a molecule that has attracted attention in the scientific community due to its unique properties and potential applications in various fields. It is also known as 2-Pyridylhydrazine .

Molecular Structure Analysis

The molecular formula of 2-Hydrazinylpyrimidine hydrate is C4H8N4O . Its molecular weight is 128.13 . The InChI code for this compound is 1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2, (H,6,7,8);1H2 .Physical And Chemical Properties Analysis

The physical form of 2-Hydrazinylpyrimidine hydrate is solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A novel hydrazide derivative synthesized from 2-Hydrazinylpyrimidine hydrate demonstrated significant efficiency as a corrosion inhibitor for mild steel in acid solutions. This derivative, characterized by various spectroscopic techniques, showed higher inhibition efficiency in HCl solutions compared to H2SO4, acting mainly as a cathodic inhibitor with up to ~89% efficiency in HCl solution. The study suggests the potential of hydrazinyl hydrazide derivatives in corrosion protection applications (Abdallah et al., 2016).

Synthesis of Novel Compounds

Research on the transformation of 6-methylthiopyrimidines with hydrazine hydrate led to the creation of new pyrimidine derivatives and fused azolopyrimidines. This work not only extends the chemical repertoire of pyrimidine chemistry but also opens up new avenues for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Cocco et al., 2000).

Development of Antimicrobial Agents

A study on the synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and their reaction with salicylaldehyde derivatives highlighted the formation of compounds with fluorescence sensitivity toward zinc ions. Such findings indicate the potential of these compounds in the development of sensor technologies and antimicrobial agents (Ershov et al., 2018).

Antihypertensive Agents

Another research focused on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from hydrazine hydrate-treated precursors, showcasing significant antihypertensive α-blocking activity. These compounds present a promising avenue for the development of new therapeutic agents in the management of hypertension (Abdel-Wahab et al., 2008).

Material Science Applications

The structural interconversion study between chain polymers and two-dimensional networks using a derivative of 2-Hydrazinylpyrimidine hydrate showcases the compound's utility in tuning magnetic properties through dehydration and hydration. This research underpins the potential of hydrazinylpyrimidine derivatives in the development of smart materials with adjustable properties (Chen et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that hydrazine derivatives often interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

2-Hydrazinopyrimidine hydrate is a derivative of hydrazine, which is known to react with various functional groups in biological systems . The compound can undergo reactions with halopyrimidines in an alcohol medium, leading to the formation of hydrazinopyrimidines

Biochemical Pathways

Hydrazine derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, pain sensation, and bacterial growth .

Result of Action

Hydrazine derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the activity of hydrazine derivatives .

Eigenschaften

IUPAC Name |

pyrimidin-2-ylhydrazine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGNAETUKFIAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinopyrimidine hydrate | |

CAS RN |

1609406-80-5 | |

| Record name | Pyrimidine, 2-hydrazinyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

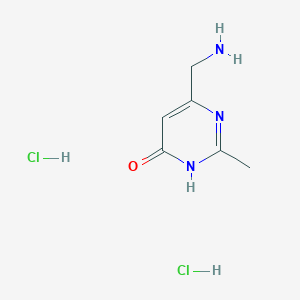

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)

amine hydrochloride](/img/structure/B3107228.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3107255.png)

![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)